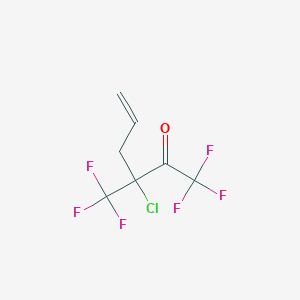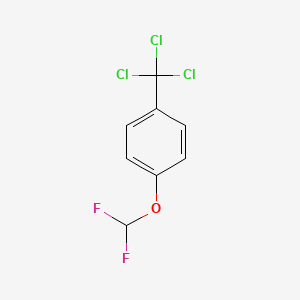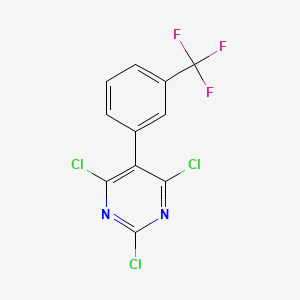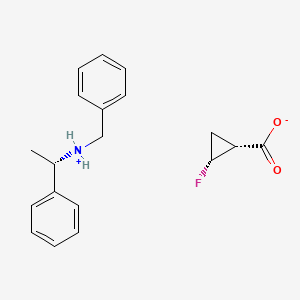![molecular formula C14H7ClF6O2 B6311262 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole CAS No. 155734-26-2](/img/structure/B6311262.png)
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole, also known as 2-CF3-2-TFMN, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments. One of the most promising applications of this compound is in the field of drug development, as it has been found to have anti-inflammatory and anti-tumor properties. Additionally, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the growth of certain types of bacteria.
Wirkmechanismus
The mechanism of action of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes involved in the metabolic pathways of cells. It is believed that 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole inhibits the activity of enzymes such as proteases, phosphatases, and kinases, which are involved in the regulation of cellular metabolism. Additionally, this compound has been found to bind to certain receptors in the body, which may explain its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has been found to have an effect on the immune system, as it has been found to modulate the production of cytokines and other immune-related molecules. Finally, this compound has been found to have an effect on the cardiovascular system, as it has been found to reduce blood pressure and improve blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its stability, as it is not easily degraded by light or heat. Additionally, this compound is relatively non-toxic, making it safe to use in lab experiments. However, there are some limitations to using this compound in lab experiments, such as its low solubility in water and its tendency to form complexes with proteins. Additionally, this compound is not very soluble in organic solvents, making it difficult to dissolve and use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research into 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole. One of the main areas of research is the development of new synthesis methods for this compound, as the current synthesis methods are relatively inefficient. Additionally, further research into the mechanism of action of this compound is needed, as the current understanding of its biochemical and physiological effects is limited. Finally, further research into the potential applications of this compound in drug development and other areas of scientific research is needed, as this compound has shown promise in various areas.
Synthesemethoden
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole can be synthesized via a simple two-step process. The first step involves the reaction of 1-chloro-2,2,2-trifluoroethyl chloroformate with 2-trifluoromethylnaphthalene-1,3-diol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethylated naphtho[2,3-d]-1,3-dioxole, which is then reacted with 1-chloro-2,2,2-trifluoroethyl chloride in the presence of a Lewis acid such as zinc chloride. This reaction yields the desired product, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole.
Eigenschaften
IUPAC Name |
2-(1-chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzo[f][1,3]benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O2/c15-11(13(16,17)18)12(14(19,20)21)22-9-5-7-3-1-2-4-8(7)6-10(9)23-12/h1-6,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWDXBAICKEHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)OC(O3)(C(C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)






![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)

![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)